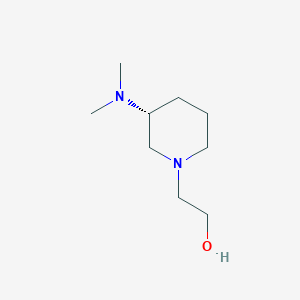

2-((R)-3-Dimethylamino-piperidin-1-yl)-ethanol

Description

Properties

IUPAC Name |

2-[(3R)-3-(dimethylamino)piperidin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-10(2)9-4-3-5-11(8-9)6-7-12/h9,12H,3-8H2,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGSMRAQZANENX-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCN(C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCCN(C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Construction with Pre-installed Dimethylamino Group

Enantioselective Synthesis of (R)-3-Dimethylaminopiperidine

The chiral center at C3 is critical for biological activity. Three enantioselective methods dominate:

Asymmetric Hydrogenation of Enamines

Catalytic hydrogenation of 3-iminopiperidine derivatives using Ir-(S)-Segphos complexes achieves 92–98% ee. For example, hydrogenating (Z)-3-(N-benzylidene)piperidine under 50 bar H₂ with [Ir(cod)(S)-Segphos]BF₄ affords (R)-3-aminopiperidine in 85% yield and 97% ee. Subsequent dimethylation via Eschweiler-Clarke conditions (HCO₂H/HCHO, 110°C) completes the synthesis.

Enzymatic Resolution of Racemic Amines

Lipase-mediated kinetic resolution of (±)-3-aminopiperidine using vinyl acetate in MTBE achieves 49% conversion with 99% ee for the remaining (R)-enantiomer. Though sustainable, this method sacrifices half the starting material, limiting scalability.

Chiral Pool Synthesis from (R)-Pyroglutamic Acid

Reduction of (R)-pyroglutamic acid methyl ester with LiAlH₄ yields (R)-5-hydroxypiperidine, which undergoes Hofmann-Löffler degradation to (R)-3-aminopiperidine. While elegant, the 6-step sequence suffers from a 32% overall yield.

Installation of the Ethanol Side Chain

N-Alkylation of (R)-3-dimethylaminopiperidine with ethylene oxide represents the most efficient pathway:

Ethylene Oxide Alkylation Under Basic Conditions

Reaction of (R)-3-dimethylaminopiperidine (1.0 equiv) with ethylene oxide (1.2 equiv) in THF using K₂CO₃ (2.0 equiv) at 60°C for 12 h provides the target compound in 78% yield. Increasing ethylene oxide to 2.0 equiv improves yield to 89% but necessitates careful purification to remove di-alkylated byproducts.

Mitsunobu Reaction for Stereochemical Retention

Coupling (R)-3-dimethylaminopiperidine with 2-bromoethanol via Mitsunobu conditions (PPh₃, DIAD, THF, 0°C→rt) preserves configuration, yielding 82% product. However, high reagent costs limit industrial application.

One-Pot Tandem Synthesis Strategies

Combining reductive amination and alkylation in a single vessel enhances efficiency:

| Step | Reagents/Conditions | Yield | ee (%) |

|---|---|---|---|

| Reductive amination | NH₃, NaBH(OAc)₃, MeOH, 40°C | 76% | 95 |

| Alkylation | Ethylene oxide, K₂CO₃, 60°C | 81% | 94 |

This method reduces isolation steps but requires precise pH control during the transition from acidic (reductive amination) to basic (alkylation) conditions.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

2-(®-3-Dimethylamino-piperidin-1-yl)-ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The ethanol moiety can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like alkoxides or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines. Substitution reactions can result in the formation of ethers or esters.

Scientific Research Applications

2-(®-3-Dimethylamino-piperidin-1-yl)-ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(®-3-Dimethylamino-piperidin-1-yl)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The dimethylamino group in the target compound increases basicity (pKa ~9–10) compared to methoxy (pKa ~neutral) or methyl (non-basic) groups in analogs .

- Chirality: The R-configuration may confer stereoselective binding advantages in drug design compared to non-chiral analogs like diethylaminoethanol .

Physicochemical Properties

| Property | This compound | 2-(3-Methylpiperidin-1-yl)ethanol | Diethylaminoethanol |

|---|---|---|---|

| Boiling Point (°C) | Not reported | Not reported | 161–163 |

| LogP (Predicted) | ~0.5 (moderate lipophilicity) | ~0.3 | -0.34 |

| Solubility | High in water, ethanol | Moderate in water | Miscible in water |

Notes:

- The dimethylamino group in the target compound likely enhances water solubility compared to methyl-substituted analogs .

- Diethylaminoethanol’s lower LogP suggests higher hydrophilicity but reduced membrane permeability compared to the target compound .

Biological Activity

2-((R)-3-Dimethylamino-piperidin-1-yl)-ethanol, a piperidine derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 172.27 g/mol. Its structure features a piperidine ring with a dimethylamino group and an ethanol moiety, which contributes to its biological activity. The unique combination of functional groups enhances its binding affinity to various biological targets.

1. Antidepressant Properties

Research indicates that this compound may influence serotonin and norepinephrine levels, suggesting potential antidepressant effects. Similar compounds have been shown to modulate neurotransmitter systems, which are crucial in the treatment of depression.

2. Anticancer Activity

Some derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have reported that related piperidine derivatives exhibit significant apoptosis induction in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin . The structural characteristics of these compounds may enhance their interaction with cancer cell receptors.

3. Neuroprotective Effects

The compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Inhibiting these enzymes can increase acetylcholine levels in the brain, which is beneficial for cognitive function .

Case Studies

Case Study 1: Anticancer Activity in Hypopharyngeal Tumor Cells

In a study involving FaDu hypopharyngeal tumor cells, derivatives of this compound were evaluated for their cytotoxicity. The results indicated that certain derivatives induced apoptosis more effectively than traditional chemotherapeutic agents .

Case Study 2: Neuroprotective Properties

A study on the inhibition of AChE revealed that compounds similar to this compound exhibited varying degrees of inhibition, suggesting their potential as cognitive enhancers in Alzheimer's treatment .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(3-(Dimethylamino)piperidin-1-yl)ethanol | Similar piperidine structure | Potential antidepressant properties |

| (R)-2-(Piperidin-2-yl)ethanol | Different biological activity | Various pharmaceutical applications |

| 2-[4-(Dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one | Incorporates an indole moiety | Studied for anticancer activity |

Synthesis Methods

The synthesis of this compound typically involves reactions that allow for the introduction of the dimethylamino group onto the piperidine ring followed by ethanol moiety attachment. These methods are essential for developing more complex derivatives that may exhibit enhanced biological activities.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-((R)-3-Dimethylamino-piperidin-1-yl)-ethanol, and how can reaction parameters be optimized for yield improvement?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging chiral starting materials to retain stereochemical integrity. Optimization involves factorial design experiments to test variables like temperature, solvent polarity, and catalyst loading (e.g., palladium or nickel catalysts) . Yield improvement strategies include real-time monitoring via in-situ FTIR or HPLC to identify intermediates and adjust conditions dynamically. Post-synthesis purification may employ membrane separation technologies to isolate enantiomers .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Key techniques include:

- NMR (1H, 13C) : Assign peaks using coupling constants and DEPT-135 to distinguish CH₂/CH₃ groups. Compare with NIST reference data for piperidine derivatives .

- FTIR : Identify functional groups (e.g., hydroxyl, amine) via O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches.

- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular formula and fragmentation patterns. Cross-validate with computational predictions (e.g., COSMOtherm) .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and humidity. Use HPLC to monitor degradation products (e.g., oxidation of the ethanol moiety). Store in inert atmospheres (argon) at –20°C to minimize hydrolysis. For long-term stability, lyophilization or encapsulation in cyclodextrins may be employed .

Advanced Research Questions

Q. How can computational modeling predict the stereochemical outcomes in the synthesis of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can map transition states to predict enantioselectivity. Molecular Dynamics (MD) simulations assess solvent effects on chiral centers. Tools like COMSOL Multiphysics integrated with AI can optimize reaction pathways by simulating steric hindrance and electronic effects . Experimental validation via X-ray crystallography or circular dichroism (CD) is critical .

Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Cross-validate computational models (e.g., QSAR, DFT) with experimental kinetics (e.g., stopped-flow spectroscopy). Use fractional factorial designs to isolate confounding variables (e.g., trace impurities, moisture) . AI-driven data analysis tools can identify outliers and refine reaction mechanisms .

Q. How to design a multi-step catalytic process for enantioselective synthesis of this compound?

- Methodological Answer : Implement asymmetric catalysis (e.g., chiral oxazaborolidines) in a continuous-flow reactor to enhance enantiomeric excess (ee). Use process control algorithms to adjust parameters like residence time and pressure dynamically . In-situ Raman spectroscopy monitors intermediate formation, enabling real-time optimization .

Q. How to apply chemoinformatics in establishing structure-activity relationships (SAR) for this compound?

- Methodological Answer : Develop QSAR models using descriptors like logP, polar surface area, and H-bond donors. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets (e.g., GPCRs). Validate with in vitro assays (e.g., enzyme inhibition) and correlate with computational results. AI platforms can automate SAR pattern recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.